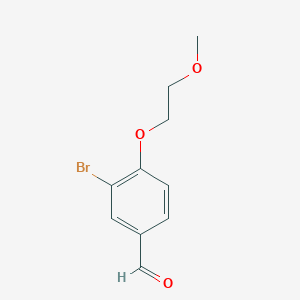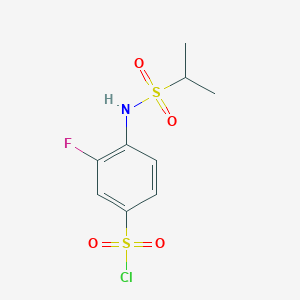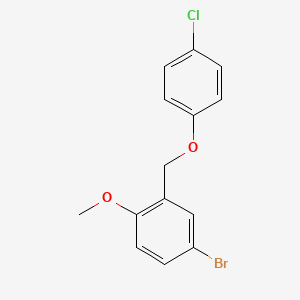
5-bromo-N-(2-ethoxyethyl)-3-nitro-2-pyridinamine
Descripción general
Descripción
5-bromo-N-(2-ethoxyethyl)-3-nitro-2-pyridinamine is a chemical compound with the molecular formula C9H12BrN3O3 and a molecular weight of 290.11 g/mol . This compound is characterized by the presence of a bromine atom, an ethoxyethyl group, and a nitro group attached to a pyridine ring. It is primarily used in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-ethoxyethyl)-3-nitro-2-pyridinamine typically involves the following steps:
Bromination: The introduction of a bromine atom into the pyridine ring is achieved through a bromination reaction. This can be done using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Nitration: The nitro group is introduced via nitration, which involves the reaction of the brominated pyridine with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.
Ethoxyethylation: The ethoxyethyl group is introduced through an alkylation reaction. This can be achieved by reacting the nitrated and brominated pyridine with an ethoxyethyl halide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-bromo-N-(2-ethoxyethyl)-3-nitro-2-pyridinamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the ethoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and bases (e.g., sodium hydroxide, potassium carbonate).
Reduction Reactions: Reducing agents (e.g., hydrogen gas, metal hydrides), catalysts (e.g., palladium on carbon).
Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate, chromium trioxide).
Major Products Formed
Substitution Reactions: Formation of substituted pyridinamine derivatives.
Reduction Reactions: Formation of 5-bromo-N-(2-ethoxyethyl)-3-amino-2-pyridinamine.
Oxidation Reactions: Formation of aldehydes or carboxylic acids depending on the extent of oxidation.
Aplicaciones Científicas De Investigación
5-bromo-N-(2-ethoxyethyl)-3-nitro-2-pyridinamine has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Biological Studies: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Chemical Synthesis: It serves as a building block for the synthesis of more complex organic molecules used in various chemical research projects.
Material Science: The compound is used in the development of novel materials with specific electronic, optical, or catalytic properties.
Mecanismo De Acción
The mechanism of action of 5-bromo-N-(2-ethoxyethyl)-3-nitro-2-pyridinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the bromine atom and ethoxyethyl group can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
5-bromo-2-nitropyridine: Lacks the ethoxyethyl group, making it less versatile in certain synthetic applications.
N-(2-ethoxyethyl)-3-nitropyridin-2-amine: Lacks the bromine atom, affecting its reactivity in substitution reactions.
5-bromo-N-(2-methoxyethyl)-3-nitro-2-pyridinamine: Similar structure but with a methoxyethyl group instead of an ethoxyethyl group, which can influence its physical and chemical properties.
Uniqueness
5-bromo-N-(2-ethoxyethyl)-3-nitro-2-pyridinamine is unique due to the combination of its functional groups, which confer specific reactivity and binding properties. This makes it a valuable compound in various research and industrial applications .
Propiedades
IUPAC Name |
5-bromo-N-(2-ethoxyethyl)-3-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3O3/c1-2-16-4-3-11-9-8(13(14)15)5-7(10)6-12-9/h5-6H,2-4H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKDYOZYGDBJRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCNC1=C(C=C(C=N1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















